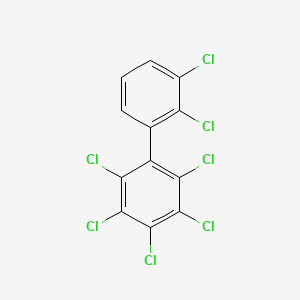

2,2',3,3',4,5,6-Heptachlorobiphenyl

Overview

Description

Scientific Research Applications

Solubility and Supercritical Fluids

- Solubility in Supercritical Fluids : Research has shown that 2,2',3,3',4,5,6-heptachlorobiphenyl, among other polychlorinated biphenyl (PCB) congeners, demonstrates varying solubility in supercritical fluids like carbon dioxide, modified by substances like n-butane and methanol. This solubility plays a key role in understanding the environmental behavior and potential remediation strategies for PCBs (Anitescu & Tavlarides, 1999).

Chemical and Biological Degradation

Microbial Degradation : Studies have focused on the microbial degradation of this compound. Different patterns of dechlorination were observed depending on the microbial communities and the carbon/electron sources available. This research is crucial for developing bioremediation strategies for PCB-contaminated sites (Nollet & Verstraete, 2003), (Nollet, Van de Putte, Raskin, & Verstraete, 2005).

Chemical Remediation : Chemical processes for the removal and degradation of this compound from water samples involve techniques like Fe(III)-oxyhydroxide precipitation, and treatment with zero-valent iron powder. These methods focus on concentrating and detoxifying PCBs in environmentally friendly conditions (Nollet, Lutgen, & Verstraete, 2002).

Environmental Fate and Interaction

- Hydroxyl Radical Oxidation in Gas Phase : Research on the rate constants of hydroxyl radical oxidation of PCBs like this compound in the gas phase aids in understanding their environmental fate and atmospheric persistence. These studies use approaches like quantitative structure-activity relationship (QSAR) modeling and density functional theory (DFT) (Yang et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl is the circadian clock . This compound inhibits the basal and circadian expression of the core circadian component PER1 .

Mode of Action

2,2’,3,3’,4,5,6-Heptachlorobiphenyl interacts with its target by regulating the circadian clock . It achieves this by inhibiting the basal and circadian expression of the core circadian component PER1 .

Biochemical Pathways

It is known that the compound plays a role in the regulation of the circadian clock .

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is likely to be lipophilic and to bioaccumulate .

Result of Action

The result of the action of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl is the disruption of the circadian rhythm . By inhibiting the expression of the core circadian component PER1, it can potentially affect a wide range of physiological processes that are regulated by the circadian clock .

Action Environment

The action, efficacy, and stability of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl can be influenced by various environmental factors. For instance, its hydrophobic nature makes it difficult for microorganisms to directly utilize it, which contributes to its persistence in the environment .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,5,6-Heptachlorobiphenyl activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation .

Cellular Effects

The cellular effects of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl are primarily mediated through its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the XRE promoter region of genes it activates . This leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

It is known that PCBs do not break down readily and are still found in the environment . This suggests that the effects of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl could be long-lasting.

Dosage Effects in Animal Models

It is known that PCBs can bioaccumulate and cause harmful health effects . This suggests that the effects of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl could vary with different dosages.

Metabolic Pathways

The metabolic pathways of 2,2’,3,3’,4,5,6-Heptachlorobiphenyl involve its role in activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that PCBs can bioaccumulate . This suggests that 2,2’,3,3’,4,5,6-Heptachlorobiphenyl could be transported and distributed within cells and tissues.

Subcellular Localization

It is known that PCBs can bioaccumulate . This suggests that 2,2’,3,3’,4,5,6-Heptachlorobiphenyl could be localized in specific compartments or organelles within the cell.

The information provided is based on the current understanding and available resources .

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYFWJAKKLILIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074203 | |

| Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-16-1, 28655-71-2 | |

| Record name | PCB 173 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028655712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0QH7DT55P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

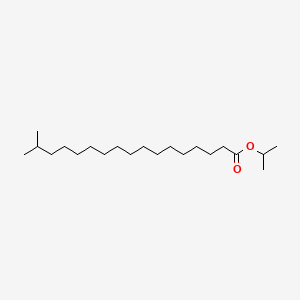

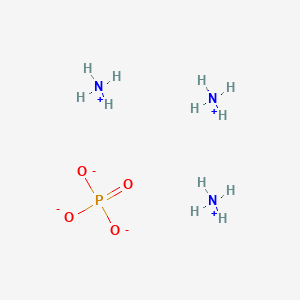

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B3428446.png)